Product packaging for 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole(Cat. No.:)

3-Bromo-5-isopropyl-1-methyl-1H-pyrazole

Cat. No.: B13327772
M. Wt: 203.08 g/mol
InChI Key: IHOZESRMNJHYCI-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2 B13327772 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

3-bromo-1-methyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)9-10(6)3/h4-5H,1-3H3

InChI Key

IHOZESRMNJHYCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 5 Isopropyl 1 Methyl 1h Pyrazole and Its Analogs

Classical and Contemporary Pyrazole (B372694) Ring Construction Approaches

The formation of the pyrazole ring is the foundational step in the synthesis of 3-bromo-5-isopropyl-1-methyl-1H-pyrazole. Various methods have been developed, ranging from traditional condensation reactions to modern multicomponent and cycloaddition strategies.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.com In the context of synthesizing the target molecule, this would involve the reaction of a β-diketone bearing an isopropyl group with methylhydrazine.

A plausible precursor for this reaction is 4-methyl-2,4-pentanedione (isobutyrylacetone). The reaction with methylhydrazine can, however, lead to the formation of two regioisomers: 5-isopropyl-1,3-dimethyl-1H-pyrazole and 3-isopropyl-1,5-dimethyl-1H-pyrazole. The regiochemical outcome is influenced by the reaction conditions, including the solvent and the nature of the hydrazine salt. For instance, the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to provide better regioselectivity compared to reactions in protic solvents like ethanol (B145695). nih.gov

Reactant 1Reactant 2ConditionsProduct(s)Reference
1,3-DiketoneHydrazineAcid or base catalysisSubstituted Pyrazole mdpi.com
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamideRegioisomeric pyrazoles (98:2 ratio) nih.gov

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, offers a powerful and often highly regioselective alternative for constructing the pyrazole ring. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkene. nih.govresearchgate.net

For the synthesis of the target scaffold, a nitrile imine could be generated in situ and reacted with an appropriately substituted alkyne. For instance, a nitrile imine derived from a bromo-substituted hydrazonoyl halide could react with an isopropyl-containing alkyne. The regioselectivity of this reaction is a key advantage, often allowing for the specific placement of substituents on the resulting pyrazole ring. nih.gov The use of alkyne surrogates, such as bromoalkenes, can also be employed to control the regiochemical outcome, leading to the formation of a bromopyrazoline intermediate that subsequently eliminates HBr to yield the aromatic pyrazole. nih.gov

1,3-DipoleDipolarophileConditionsProductReference
Nitrile ImineTrisubstituted BromoalkeneHuisgen Cyclization1,3,4,5-Tetrasubstituted Pyrazole nih.gov
Diazo CompoundAlkyneLewis acid or transition metal catalysisPyrazole frontiersin.org

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles. unisi.it These reactions involve the one-pot combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

A variety of MCRs have been developed for pyrazole synthesis. For example, a four-component reaction involving hydrazine, an aldehyde, a β-ketoester, and malononitrile (B47326) can lead to the formation of highly substituted pyranopyrazoles. researchgate.net While not directly yielding the target molecule, these strategies highlight the potential for developing a convergent MCR for this compound by carefully selecting the appropriate starting materials that would introduce the desired substituents in a single step.

Targeted Introduction of Bromine and Alkyl Substituents

Following the construction of the pyrazole core, or in some cases, as part of the ring-forming strategy itself, the specific introduction of the bromine atom and the isopropyl group is required.

Regioselective Bromination of Pyrazole Cores

The direct bromination of a pre-formed 5-isopropyl-1-methyl-1H-pyrazole is a viable route to the target molecule. The regioselectivity of electrophilic substitution on the pyrazole ring is well-established. Generally, electrophilic attack occurs preferentially at the C4 position. researchgate.net However, if the C4 position is blocked, or under specific reaction conditions, substitution at C3 or C5 can be achieved.

For N-substituted pyrazoles, the directing effect of the substituents plays a crucial role. In the case of 1-methyl-5-alkylpyrazoles, the electronic properties of the ring would direct an incoming electrophile. To achieve bromination at the C3 position, a common strategy is to first synthesize the corresponding 3-amino-5-isopropyl-1-methyl-1H-pyrazole. The amino group can then be converted to a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer-type reaction. This multi-step approach offers excellent control over the regiochemistry of bromination. blogspot.com

Alternatively, direct bromination using reagents like N-bromosuccinimide (NBS) can be employed. The regioselectivity can be influenced by the solvent and reaction temperature. enamine.net For instance, the bromination of 1-isopropyl-1H-pyrazol-5-amine with NBS is a known method to introduce bromine at the 3-position. evitachem.com

SubstrateReagentConditionsProductReference
1-isopropyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)-3-Bromo-1-isopropyl-1H-pyrazol-5-amine evitachem.com
3-Amino-5-methyl-1H-pyrazole-Sandmeyer Reaction3-Bromo-5-methyl-1H-pyrazole blogspot.com

Strategies for Isopropyl Group Incorporation

The isopropyl group can be introduced either as part of the initial pyrazole synthesis or onto a pre-existing pyrazole ring. As mentioned in the cyclocondensation section, using a β-diketone containing an isopropyl group, such as 4-methyl-2,4-pentanedione, is a direct way to incorporate this substituent at the C5 position.

Another approach involves the functionalization of a pre-formed pyrazole. For example, a pyrazole with a suitable leaving group at the 5-position could undergo a cross-coupling reaction with an isopropyl-containing organometallic reagent. While less common for simple alkyl groups, this strategy is well-established for the introduction of aryl and other functional groups.

A more classical approach could involve the Friedel-Crafts acylation of a pyrazole followed by reduction. However, the regioselectivity of such a reaction would need to be carefully controlled.

N-Methylation Techniques in Pyrazole Synthesis

The N-methylation of pyrazoles is a critical step in the synthesis of compounds like this compound, but it presents a significant challenge regarding regioselectivity. acs.org The pyrazole ring contains two adjacent nitrogen atoms, and their similar reactivity often leads to the formation of a mixture of N1 and N2 methylated isomers. acs.org Achieving high selectivity is crucial as the biological and chemical properties of the resulting isomers can differ significantly.

Traditional methylation methods often employ reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base. nih.gov However, these methods frequently result in poor regioselectivity. To address this, modern synthetic chemistry has focused on developing more selective techniques. One innovative approach involves the use of sterically bulky, masked methylating agents, such as α-halomethylsilanes. acs.orgacs.orgresearcher.lifenih.gov These reagents preferentially alkylate the less sterically hindered N1 position. The bulky silyl (B83357) group is then cleaved under mild conditions, typically using a fluoride (B91410) source and water, to yield the desired N-methyl pyrazole with high regioselectivity. acs.orgacs.org Research has shown that this method can achieve N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a variety of pyrazole substrates. acs.org

The choice of base and solvent also plays a crucial role in directing the regioselectivity of N-methylation. For instance, the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide using sodium hydride (NaH) in dimethylformamide (DMF) proceeds efficiently to give the O-methylated product, which can be a precursor to N-methylated analogs. mdpi.com In other systems, the use of potassium carbonate (K₂CO₃) has been shown to influence the isomeric outcome. nih.gov

Table 1: Comparison of N-Methylation Reagents for Pyrazole Synthesis

Methylating ReagentTypical ConditionsKey AdvantagesObserved N1:N2 SelectivityReference
Methyl Iodide (MeI)K₂CO₃, DMF, rtReadily available, simple procedureOften low to moderate, substrate-dependent nih.gov
Dimethyl Sulfate (DMS)NaOH or K₂CO₃, various solventsCost-effective, highly reactiveVariable, often produces isomeric mixturesGeneral Knowledge
α-HalomethylsilanesBase (e.g., Cs₂CO₃), followed by fluoride source (e.g., TBAF)High N1-regioselectivity due to steric hindranceUp to >99:1 acs.orgacs.orgnih.gov
N-Boc-N-methylhydrazonesAcylation followed by TFA treatmentAllows for regioselective preparation of fully substituted pyrazolesHighly regioselective access to specific isomers researchgate.net

Modern Synthetic Innovations and Green Chemistry Protocols

Recent advancements in synthetic methodologies have focused on improving efficiency, reducing environmental impact, and enhancing scalability, aligning with the principles of green chemistry. rsc.org These innovations are highly applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. sciforum.netnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives, often leading to higher yields and cleaner reaction profiles. rsc.orgrsc.org For example, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates was achieved in 55 minutes under microwave irradiation at 160°C, a significant improvement over conventional methods. sunway.edu.my The efficiency of microwave-assisted synthesis stems from its ability to directly couple with polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Cyclocondensation of 1,3-dicarbonyls with hydrazinesSeveral hours2–10 minutesOften significant sciforum.netnih.gov
Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-onesNot specified (typically hours)55 minutesHigh yields (up to 83%) sunway.edu.my
Synthesis of quinolin-2(1H)-one-based pyrazolesNot specified7–10 minutes68–86% yields rsc.org

Ultrasound-Promoted Pyrazole Synthesis

Ultrasound irradiation is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method, known as sonochemistry, creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, enhancing reaction rates. nih.gov Ultrasound-assisted synthesis often proceeds under milder conditions, requires shorter reaction times, and can improve yields compared to silent (non-irradiated) conditions. nih.govnih.gov It has been successfully used for synthesizing substituted pyrazoles and pyrazolines, demonstrating its utility as a sustainable and energy-efficient alternative to conventional heating. rsc.orgnih.gov The use of ultrasound eliminates the need for high bulk temperatures, reducing energy consumption and the formation of byproducts. nih.gov

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages for the scalable and safe production of chemical compounds, including pyrazoles. galchimia.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This methodology is particularly beneficial for handling hazardous intermediates, like diazoalkanes or hydrazines, as they are generated and consumed in situ, minimizing the risks associated with their accumulation. nih.gov

Flow chemistry has been successfully implemented for the multi-step synthesis of highly substituted pyrazoles, demonstrating its potential for industrial-scale production. nih.govrsc.org For example, a four-step telescoped synthesis of a measles therapeutic containing a pyrazole core was achieved with a total residence time of just 31.7 minutes. mit.edu This approach not only enhances safety and scalability but also often improves reaction efficiency and product purity. rsc.org

Table 3: Features of Continuous Flow Synthesis for Pyrazoles

ParameterAdvantage in Flow ChemistryExample ApplicationReference
ScalabilityProduction can be scaled up by running the system for longer durations.Generation of gram-quantities of N-arylated pyrazoles over a 12-hour period. nih.gov
SafetyIn situ generation and consumption of hazardous intermediates (e.g., diazonium salts).Telescoped synthesis avoiding isolation of explosive species. nih.gov
Reaction TimeSignificantly reduced reaction times due to efficient mixing and heat transfer.Synthesis of 1,4-disubstituted pyrazoles in short reaction times. rsc.org
ControlPrecise control over temperature, pressure, and stoichiometry.Optimization of enaminone formation for subsequent pyrazole synthesis. galchimia.com

Electrocatalytic Approaches in Bromopyrazole Synthesis

Electrosynthesis represents a green and efficient alternative to traditional chemical methods for halogenation. researchgate.net In the context of synthesizing bromopyrazoles, electrocatalytic approaches offer mild, environmentally compatible reaction conditions without the need for hazardous brominating agents or chemical oxidants. researchgate.net

The process typically involves the anodic oxidation of a bromide salt (e.g., NaBr or NH₄Br) in an undivided electrochemical cell. researchgate.net This in-situ generation of the electrophilic bromine species allows for a controlled reaction with the pyrazole substrate. The regioselectivity of the bromination can be influenced by the substituents on the pyrazole ring; donor groups tend to promote the process. researchgate.net This method avoids the use of toxic reagents and minimizes waste, making it an attractive strategy for the synthesis of compounds like this compound.

Purification and Isolation Methodologies for Bromopyrazoles

The effective purification and isolation of the target bromopyrazole from the reaction mixture are essential to ensure high purity for subsequent applications. ijddr.in The choice of technique depends on the physical properties of the compound and the nature of the impurities. ijddr.in

Crystallization is a common and effective method for purifying solid bromopyrazoles. The process involves dissolving the crude product in a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. ijddr.in As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is critical for achieving high purity and yield.

Column Chromatography is a versatile and widely used technique for the purification of organic compounds. mdpi.com For bromopyrazoles, silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.com The components of the crude mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for purifying smaller quantities of bromopyrazoles with very high purity. jocpr.com It operates on the same principles as column chromatography but uses high pressure to pass the solvent through columns packed with smaller particles, leading to higher resolution and faster separation. jocpr.com

Other techniques such as distillation (for liquid products) or solid-phase extraction (SPE) may also be employed depending on the specific characteristics of the target molecule and impurities. mdpi.comjocpr.com Following purification, the identity and purity of the isolated bromopyrazole are confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and melting point analysis. mdpi.com

Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 Isopropyl 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring's aromatic character allows for various substitution reactions. The existing substituents on 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole direct the regioselectivity of these transformations, primarily influencing the reactivity of the C3-bromo bond and the C4-hydrogen bond.

Halogen Dance and Halogen Exchange Reactions

The "halogen dance" is a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukrsc.org This reaction class is a known transformation for various heterocycles, including pyrazoles. clockss.org For this compound, this process would involve deprotonation at the C4 position by a strong base, such as lithium diisopropylamide (LDA), followed by the potential migration of the bromine atom from the C3 to the C4 position. This rearrangement provides a synthetic route to regioisomers that may be difficult to access through direct synthesis. researchgate.net The typical pattern for this rearrangement on a heterocycle involves a 1,2-halogen shift. clockss.org

Halogen exchange reactions, particularly bromine-lithium exchange, offer another pathway for functionalization at the C3 position. Treatment of the parent compound with an organolithium reagent like n-butyllithium can result in the formation of a 3-lithiopyrazole intermediate. johnshopkins.edu This highly reactive species can then be trapped with an electrophilic halogen source, such as iodine (I2), to yield the corresponding 3-iodo-5-isopropyl-1-methyl-1H-pyrazole. This transformation from a bromo to an iodo derivative can be advantageous for subsequent cross-coupling reactions where the C-I bond is often more reactive than the C-Br bond.

Regioselective Functionalization at C4 and C5 Positions

The substitution pattern of this compound inherently controls the regioselectivity of further ring functionalization. The N1, C3, and C5 positions are blocked by methyl, bromo, and isopropyl groups, respectively. Consequently, the C4 position is the only carbon atom on the pyrazole ring bearing a hydrogen atom, making it the exclusive site for electrophilic substitution and C-H activation/functionalization reactions.

For instance, direct halogenation of an unsubstituted pyrazole ring typically occurs preferentially at the C4 position. researchgate.net Therefore, reactions such as bromination or iodination of the title compound, if forcing conditions were to overcome the ring's general deactivation by the C3-bromo substituent, would be expected to yield a 3,4-dihalo-pyrazole derivative. The most reliable method to control regioselectivity in pyrazole chemistry is often the introduction of a blocking group; in this case, the existing substitution pattern serves this purpose, directing all C-H functionalization chemistry to the C4 position. academie-sciences.fr

Carbon-Carbon Bond Formation Strategies

The C3-bromo group and the C4-hydrogen atom are the two primary sites for engaging in carbon-carbon bond-forming reactions, providing complementary strategies for molecular elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and the C3-bromo substituent on the pyrazole ring is an ideal handle for this transformation. rsc.orgnih.gov This palladium-catalyzed reaction couples the bromo-pyrazole with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids, to form 3-aryl- or 3-heteroaryl-pyrazoles. researchgate.netnih.gov

The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, XPhosPdG2), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent system, which can include aqueous ethanol (B145695) or dioxane. rsc.orgresearchgate.netnih.gov Microwave irradiation can often be employed to accelerate the reaction. rsc.orgresearchgate.net A wide range of functional groups on the boronic acid partner are generally tolerated, making this a highly versatile method for introducing molecular diversity at the C3 position. nih.gov While direct studies on this compound are not prevalent, the extensive research on analogous 3-bromo-pyrazoles demonstrates the broad applicability of this methodology.

Entry3-Halopyrazole SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O89
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O81
34-Bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME93
43-Bromopyrazole4-Tolylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O85
5Potassium Pyridin-3-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol96

Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions on various bromopyrazole and related heterocyclic scaffolds. Data sourced from studies on analogous systems. rsc.orgnih.govresearchgate.netnih.gov

Grignard Reagent-Mediated Transformations

The C3-bromo group can be converted into a nucleophilic Grignard reagent, which offers a classic method for carbon-carbon bond formation. wikipedia.org This transformation is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commasterorganicchemistry.com This process involves the oxidative insertion of magnesium into the carbon-bromine bond, reversing the polarity at the C3 position and generating a highly reactive pyrazolylmagnesium bromide species. adichemistry.com

Alternatively, the Grignard reagent can be formed via a bromine-magnesium exchange reaction by treating the starting material with a pre-formed, highly reactive Grignard reagent such as isopropylmagnesium chloride. nih.gov The resulting pyrazolyl Grignard reagent is a powerful nucleophile that can react with a wide array of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while reaction with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid at the C3 position. masterorganicchemistry.commnstate.edu

Direct Arylation and Alkylation Methodologies

Direct arylation and alkylation provide a modern and atom-economical approach to C-C bond formation by activating a C-H bond, circumventing the need for pre-functionalization of the pyrazole ring. beilstein-journals.org For this compound, this chemistry is directed exclusively to the C4 position.

Palladium-catalyzed direct C-H arylation can couple the C4 position of the pyrazole with aryl halides. nih.gov This reaction offers a complementary strategy to the Suzuki-Miyaura coupling at C3, allowing for the sequential and regioselective introduction of two different aryl groups onto the pyrazole core. Typical conditions for direct arylation involve a palladium catalyst, such as Pd(OAc)₂, often in the absence of a ligand, and a base in a polar aprotic solvent. beilstein-journals.org This method allows for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, which are important heterocyclic structures. beilstein-journals.orgmdpi.com Similarly, tandem reactions involving an initial alkylation of an aryl halide followed by an intramolecular direct arylation onto the pyrazole C4-position have been developed to create fused polycyclic pyrazole systems. scholaris.ca

Oxidation and Reduction Reactions

The oxidation and reduction of this compound offer pathways to introduce new functionalities or to modify existing substituents, thereby expanding its synthetic utility.

Oxidation Reactions: While specific studies on the direct oxidation of this compound are not extensively documented in the public domain, general methodologies for the oxidation of alkyl-substituted pyrazoles can be considered. A common strategy involves a condensation, bromination, and subsequent oxidation sequence. For instance, the isopropyl group at the 5-position could potentially be oxidized to a secondary alcohol or a ketone under controlled conditions using standard oxidizing agents. However, the presence of the electron-rich pyrazole ring and the bromo substituent necessitates careful selection of reagents to avoid undesired side reactions.

Reduction Reactions: The bromo substituent on the pyrazole ring is susceptible to reduction. Catalytic hydrogenation is a well-established method for the dehalogenation of aryl halides. google.com This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. This reaction would yield 5-isopropyl-1-methyl-1H-pyrazole.

Alternatively, metal hydride reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving carbon-halogen bonds. youtube.com However, its high reactivity may lead to the reduction of other functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is a milder alternative, though it is generally less effective for the reduction of aryl halides unless assisted by a catalyst. youtube.com The choice of reducing agent and reaction conditions would be critical to achieve selective debromination.

Table 1: Potential Oxidation and Reduction Reactions

TransformationReagent/CatalystPotential Product
Oxidation of Isopropyl Groupe.g., KMnO₄, PCC2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol or 3-Bromo-5-acetyl-1-methyl-1H-pyrazole
Reduction of Bromo GroupH₂, Pd/C5-Isopropyl-1-methyl-1H-pyrazole
Reduction of Bromo GroupLiAlH₄5-Isopropyl-1-methyl-1H-pyrazole

Derivatization Strategies for Enhanced Structural Diversity

The bromine atom at the 3-position of this compound is a key handle for a multitude of derivatization reactions, enabling the introduction of diverse structural motifs. These transformations are crucial for generating libraries of compounds for drug discovery and materials science applications.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrazole is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromopyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgsemanticscholar.orgscirp.orgorganic-chemistry.orglibretexts.org This method is invaluable for synthesizing pyrazole-containing alkynes, which are versatile intermediates for further transformations.

Heck Reaction: The Heck reaction enables the coupling of the bromopyrazole with an alkene to form a new carbon-carbon bond, providing access to vinyl-substituted pyrazoles. organic-chemistry.orgbeilstein-journals.org

Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles, although this may require activation, for instance, through the formation of a more reactive intermediate. Reactions with amines, alkoxides, and thiols can introduce a range of functional groups at the 3-position. For example, reaction with various amines can lead to the synthesis of 3-amino-5-isopropyl-1-methyl-1H-pyrazole derivatives. researchgate.net

Synthesis of Fused Heterocycles: The functional groups on the pyrazole ring can be utilized to construct fused heterocyclic systems. For instance, 3-aminopyrazole (B16455) derivatives, which can be synthesized from their bromo counterparts, are common precursors for the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.netnih.govekb.egresearchgate.netrsc.org These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves reacting the aminopyrazole with a suitable three-carbon synthon, leading to the formation of the pyrimidine (B1678525) ring.

Table 2: Derivatization Reactions of this compound

Reaction TypeReagentsProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base3-Aryl/Vinyl-5-isopropyl-1-methyl-1H-pyrazole
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) salt, Base3-Alkynyl-5-isopropyl-1-methyl-1H-pyrazole
Heck ReactionAlkene, Pd catalyst, Base3-Vinyl-5-isopropyl-1-methyl-1H-pyrazole
Nucleophilic SubstitutionR-NH₂, Base3-Amino-5-isopropyl-1-methyl-1H-pyrazole
Synthesis of Fused Rings(from 3-amino derivative) + Dicarbonyl compoundPyrazolo[3,4-d]pyrimidine derivatives

Structural Elucidation and Spectroscopic Analysis of Substituted Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of ¹H, ¹³C, and other nuclei provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. For 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole, the structure is rigid, and the signals for each proton are distinct. Due to the methylation at the N1 position, the compound is locked and cannot exhibit the annular tautomerism often seen in N-unsubstituted pyrazoles.

The expected ¹H NMR spectrum would feature four distinct signals:

A singlet for the N-methyl (N-CH₃) protons.

A singlet for the proton at the C4 position of the pyrazole (B372694) ring (H-4).

A septet for the methine proton (-CH-) of the isopropyl group.

A doublet for the six equivalent methyl protons (-CH(CH₃)₂) of the isopropyl group.

Based on data from analogous compounds like 3-bromo-1-methyl-pyrazole, the chemical shifts can be predicted. ichemical.com The N-methyl protons are expected to appear around 3.8-4.0 ppm. The lone pyrazole ring proton (H-4) would likely resonate downfield, estimated in the range of 6.2-6.4 ppm. The isopropyl group's methine proton signal is anticipated around 3.0-3.3 ppm, showing a characteristic septet splitting pattern due to coupling with the six adjacent methyl protons. Correspondingly, the two methyl groups of the isopropyl substituent would produce a single doublet signal further upfield, typically in the 1.2-1.4 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH(CH₃)₂ 1.2 - 1.4 Doublet ~7.0
-CH(CH₃)₂ 3.0 - 3.3 Septet ~7.0
N-CH₃ 3.8 - 4.0 Singlet N/A

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. For this compound, seven distinct carbon signals are expected.

The chemical shifts can be estimated based on established substituent effects in pyrazole systems. cdnsciencepub.com

The carbon of the isopropyl methyl groups (-CH(CH₃)₂) is expected at the highest field (lowest ppm value), likely around 22-24 ppm.

The methine carbon (CH(CH₃)₂) will appear further downfield, estimated at 27-30 ppm.

The N-methyl carbon (N-CH₃) typically resonates in the 35-38 ppm range.

The C4 carbon of the pyrazole ring is anticipated to have a chemical shift in the range of 110-112 ppm.

The C3 carbon, being bonded to the electronegative bromine atom, will be significantly deshielded, with an expected resonance around 120-125 ppm.

The C5 carbon, attached to the isopropyl group, is expected to be the most downfield of the ring carbons, likely appearing in the 155-158 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH(CH₃)₂ 22 - 24
CH(CH₃)₂ 27 - 30
N-CH₃ 35 - 38
C4 110 - 112
C3 120 - 125

While ¹H and ¹³C NMR are standard, advanced NMR techniques can provide deeper structural insights, especially for complex molecules or for studying reaction mechanisms.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can directly probe the electronic environment of the nitrogen atoms in the pyrazole ring. For ¹⁵N-labeled this compound, two distinct signals would be expected. This technique is particularly useful for studying hydrogen bonding and tautomerism in N-unsubstituted pyrazoles, and for confirming the site of N-alkylation in substituted derivatives.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would show correlation peaks between the methine and methyl protons of the isopropyl group, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the C4, N-CH₃, and isopropyl carbons.

Isotopic Labeling: The use of stable isotopes like ¹³C and ¹⁵N is essential for these advanced NMR studies. Uniform or selective isotopic labeling can be employed to enhance signal sensitivity and to trace metabolic pathways or reaction mechanisms involving the pyrazole scaffold. Such labeling strategies are invaluable in drug discovery and mechanistic studies.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and isopropyl groups would appear in the 1350-1480 cm⁻¹ range.

C-Br Stretching: The vibration for the carbon-bromine bond is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) would further confirm that the pyrazole nitrogen is substituted.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For this compound (molecular formula C₇H₁₁BrN₂), the molecular ion peak (M⁺) would be a characteristic doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). Therefore, two peaks of almost equal intensity would be observed at m/z 202 and m/z 204.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a methyl group: A fragment corresponding to [M - CH₃]⁺ at m/z 187/189.

Loss of an isopropyl group: A significant fragment corresponding to [M - C₃H₇]⁺ at m/z 159/161.

Cleavage of the pyrazole ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring structure.

Chromatographic Techniques for Purity Assessment and Structural Confirmation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be suitable for analyzing this compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds like this pyrazole derivative, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent technique for purity assessment. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of impurities by their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly powerful for identifying impurities in less volatile samples, providing both retention time and mass data for each component in a mixture.

These techniques are critical in synthetic chemistry for monitoring reaction progress and for quality control of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a substituted pyrazole like this compound, reversed-phase HPLC is the most common approach. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol.

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Hypothetical Retention Time~ 5.8 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation of compounds like this compound. After the compound is separated by the LC system, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

Common ionization techniques for pyrazole derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, which would be expected for this compound. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by two mass units.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the atoms.

Below is a table of expected mass spectrometry data for this compound.

ParameterExpected Value
Ionization ModePositive Electrospray Ionization (ESI+)
Expected [M+H]⁺ (for ⁷⁹Br)219.03
Expected [M+H]⁺ (for ⁸¹Br)221.03
Key Fragmentation PathwaysLoss of isopropyl group, cleavage of the pyrazole ring

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For the analysis of this compound, a UPLC method would offer several advantages, including faster run times, which is beneficial for high-throughput screening, and improved resolution, which is crucial for separating it from potential impurities or isomers. The sharper and more concentrated peaks obtained with UPLC also lead to enhanced sensitivity in the mass spectrometer.

A representative UPLC method for this compound would employ a sub-2 µm C18 column and a faster gradient elution compared to a standard HPLC method.

ParameterCondition
ColumnUPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile PhaseA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 2 minutes
Flow Rate0.5 mL/min
Hypothetical Retention Time~ 1.2 min

Advanced Synthetic Applications of 3 Bromo 5 Isopropyl 1 Methyl 1h Pyrazole As a Precursor

Scaffold for Complex Heterocyclic Systems

The inherent reactivity of the C-Br bond in 3-bromo-5-isopropyl-1-methyl-1H-pyrazole makes it an excellent starting point for the synthesis of more elaborate heterocyclic structures. This functionality is particularly amenable to modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Fused Pyrazole (B372694) Derivatives (e.g., Pyrazolo[1,5-a]pyrimidines)

Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocycles recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. ias.ac.innih.gov The synthesis of these systems often relies on the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophiles. nih.govresearchgate.net

While direct cyclization of this compound is not the primary route, its role as a precursor is critical. The bromo group can be readily converted to an amino group, which then serves as the key nucleophilic site for the subsequent cyclization to form the pyrimidine (B1678525) ring.

Synthetic Pathway Example:

Amination: The 3-bromo group can be substituted with an amino group through reactions like the Buchwald-Hartwig amination or by classical nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent under harsh conditions. This yields 3-amino-5-isopropyl-1-methyl-1H-pyrazole.

Cyclocondensation: The resulting aminopyrazole can then be reacted with a suitable β-dicarbonyl compound, enaminone, or other 1,3-bielectrophiles to construct the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govnih.gov The reaction conditions can be tailored to control regioselectivity. nih.gov

This two-step approach highlights the utility of the bromo-pyrazole as a stable and versatile intermediate for accessing the key amino-pyrazole precursor required for building these complex fused heterocycles.

Integration into Polycyclic Frameworks

The bromine atom on the pyrazole ring is a key functional group for building larger polycyclic systems through transition-metal-catalyzed cross-coupling reactions. mdpi.com Techniques such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow for the precise and efficient formation of new C-C bonds, enabling the fusion or linkage of the pyrazole core to other aromatic or heterocyclic rings. nih.govmdpi.com

The versatility of these reactions allows for the strategic incorporation of the 5-isopropyl-1-methyl-1H-pyrazole unit into diverse and complex molecular frameworks. For instance, a Suzuki-Miyaura coupling reaction could link the pyrazole at the C3 position to another aryl or heteroaryl boronic acid, creating biaryl structures that are common in pharmaceuticals and materials science. rsc.orgmdpi.com

Table 1: Potential Cross-Coupling Reactions for Polycycle Synthesis

Reaction TypeCoupling PartnerResulting LinkagePotential Application
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid/EsterPyrazole-Aryl/HeteroarylPharmaceuticals, Organic Electronics
HeckAlkenePyrazole-AlkenylFunctionalized Polymers, Natural Product Synthesis
SonogashiraTerminal AlkynePyrazole-AlkynylConjugated Materials, Medicinal Chemistry
Buchwald-HartwigAmine, Alcohol, ThiolPyrazole-N/O/S LinkageLigand Synthesis, Bioactive Molecules

These palladium-catalyzed methods provide a powerful toolkit for chemists to integrate the specifically substituted pyrazole moiety into larger, multi-ring systems with high control over the final architecture.

Rational Design of Ligands in Coordination Chemistry

Pyrazole derivatives are cornerstones in the field of coordination chemistry, acting as versatile N-donor ligands to form stable complexes with a wide array of metal ions. researchgate.net The compound this compound serves as a valuable building block for crafting sophisticated ligands where each substituent plays a distinct role in modulating the final complex's properties.

The N1-methyl group effectively blocks one of the nitrogen atoms from participating in coordination. This pre-functionalization is a deliberate design element that prevents the pyrazole from acting as a bridging ligand between two metal centers via its nitrogen atoms, thereby favoring the formation of discrete, mononuclear complexes with predictable geometries.

Pyrazole Derivatives as Chelating Agents

By incorporating additional donor atoms into the pyrazole structure, typically through substitution at the C3 position (by replacing the bromine), multidentate chelating agents can be synthesized. nih.gov Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in highly stable metal complexes due to the favorable entropic effect (the chelate effect).

For example, the bromine atom of this compound can be substituted with another heterocyclic group containing donor atoms, such as a pyridine (B92270) or another pyrazole ring. This synthetic step leads to the formation of bidentate (NN) or tridentate (NNN) ligands. A notable example from the literature involves the synthesis of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, a coplanar tridentate ligand, which demonstrates the successful incorporation of isopropyl-substituted pyrazoles into chelating frameworks. mdpi.com Such ligands are crucial in catalysis, bioinorganic chemistry, and the development of photoluminescent materials. mdpi.com

Influence of Substituents on Coordination Properties

The substituents on the pyrazole ring—bromo, isopropyl, and methyl—each exert a significant influence on the coordination properties of any derived ligand. mdpi.com

Isopropyl Group (at C5): This bulky alkyl group provides significant steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the metal complex, potentially stabilizing lower coordination numbers or enforcing distorted geometries. This can, in turn, affect the reactivity of the metal center in catalytic applications.

Methyl Group (at N1): As mentioned, this group directs the coordination to the N2 nitrogen atom, ensuring a monodentate binding mode through the pyrazole ring nitrogens. This simplifies the resulting coordination sphere and prevents the formation of polymeric structures.

Bromo Group (at C3): While often seen as a synthetic handle to be replaced, the bromine atom itself can influence the electronic properties of the pyrazole ring. As an electron-withdrawing group, it can modulate the pKa of the pyrazole and the electron-donating ability of the coordinating N2 atom, thereby affecting the strength of the metal-ligand bond.

The interplay of these steric and electronic effects allows for the rational design of ligands with tailored properties, demonstrating the utility of this compound as a precursor in creating functionally optimized metal complexes.

Precursors for Agrochemical Scaffolds (Focus on Chemical Utility)

The pyrazole ring is a prominent scaffold in modern agrochemicals, particularly in fungicides and insecticides. nbinno.comnih.govresearchgate.net Pyrazole carboxamides, in particular, have emerged as a highly successful class of active ingredients. scielo.brresearchgate.netnih.gov The chemical utility of this compound lies in its capacity to serve as a key building block for these complex and commercially important molecules.

The compound provides the core pyrazole structure with specific substitution patterns that can be further elaborated. A common synthetic strategy in the agrochemical industry involves the conversion of the bromo group into a carboxylic acid or carboxamide functionality.

Table 2: Transformation of 3-Bromo-pyrazole for Agrochemical Synthesis

Transformation StepReagents/ConditionsResulting IntermediateFinal Agrochemical Class
1. Carboxylatione.g., Grignard formation then CO2; or Pd-catalyzed carbonylation1-methyl-5-isopropyl-1H-pyrazole-3-carboxylic acidFungicides, Insecticides
2. Amide FormationThionyl chloride, then coupling with a specific amineN-substituted-1-methyl-5-isopropyl-1H-pyrazole-3-carboxamideInsecticides (e.g., Diamide class analogs)

Absence of Specific Research on Photophysical Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific research articles or detailed studies were found regarding the application of this compound as a precursor for materials with tailored photophysical properties. The performed searches aimed to identify its use in material science, with a particular focus on the chemical modification to influence characteristics such as fluorescence, phosphorescence, absorption, and emission spectra.

The investigation included queries for the synthesis of novel fluorophores, its use in organic light-emitting diodes (OLEDs), and the generation of fluorescent materials derived from this specific pyrazole compound. Furthermore, broader searches on closely related bromo-isopropyl-pyrazole analogs were conducted to find analogous applications that could provide insights into the potential of the target compound.

The current body of publicly accessible scientific literature does not appear to contain specific data, such as absorption and emission wavelengths, quantum yields, or fluorescence lifetimes of materials synthesized from this compound. Consequently, a data table detailing these photophysical properties cannot be generated.

While pyrazole derivatives, as a general class of compounds, are widely recognized for their versatile applications in medicinal chemistry and as functional materials, including fluorescent probes and chemosensors, the specific role of this compound in the development of materials with unique photophysical properties remains undocumented in the available resources.

Therefore, the section on "Material Science Applications (Focus on Photophysical Properties via Chemical Modification)" cannot be completed at this time due to the lack of specific research findings on this particular compound.

Future Perspectives and Emerging Research Avenues in 3 Bromo 5 Isopropyl 1 Methyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. benthamdirect.com The future of synthesizing 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole lies in the adoption of green and sustainable chemistry principles. nih.gov Emerging research focuses on methodologies that are efficient, atom-economical, and utilize eco-friendly reagents and conditions. benthamdirect.comnih.gov

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid heating and enhanced reaction rates, often leading to higher yields in shorter times and with reduced energy consumption compared to conventional heating methods. benthamdirect.compharmacognosyjournal.net

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. benthamdirect.com

Green Catalysts: The use of recyclable and non-toxic catalysts, such as nano-catalysts (e.g., cobalt oxide), is a growing trend. pharmacognosyjournal.net These catalysts can improve reaction efficiency and can be easily recovered and reused. pharmacognosyjournal.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. acs.org Developing an MCR for this compound would streamline its synthesis considerably.

Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey AdvantagesPotential Application for Target CompoundReferences
Microwave-Assisted SynthesisRapid reaction times, increased yields, reduced side products.Accelerated cyclocondensation and bromination steps. benthamdirect.compharmacognosyjournal.net
Ultrasound-Assisted SynthesisEnhanced mass transfer, cavitation effects leading to faster reactions.Improved efficiency in heterogeneous reaction mixtures. benthamdirect.comekb.eg
Nano-CatalysisHigh surface area, high catalytic activity, recyclability.Use of magnetic nano-catalysts for easy separation and reuse. pharmacognosyjournal.net
Solvent-Free ConditionsReduced environmental impact, simplified workup procedures.Solid-state or melt reactions for the pyrazole core formation. benthamdirect.com

Exploration of Unconventional Reactivity Patterns

The functional groups on this compound, particularly the bromine atom at the C3 position, provide a handle for a wide range of chemical transformations. Future research is expected to move beyond traditional reactions to explore more unconventional reactivity.

Photoredox Catalysis: Visible-light-induced photocatalysis is a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. rsc.orgresearchgate.net This approach could be used for the functionalization of the pyrazole core or the substituents of the target compound, potentially activating otherwise unreactive C-H bonds. rsc.org

Electrochemistry: Electrochemical methods offer a green alternative to chemical oxidants and reductants for functionalizing pyrazole rings. mdpi.comnih.gov Electrooxidative C-H halogenation is a promising route for synthesizing brominated pyrazoles, avoiding the use of hazardous brominating agents. mdpi.comnih.gov

Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While these are established methods, future work could focus on using more earth-abundant metal catalysts (like iron or copper) instead of precious metals (like palladium).

Reactivity of the Isopropyl Group: Research could delve into the selective functionalization of the isopropyl group's C-H bonds, which is traditionally challenging but could be enabled by advanced catalytic methods.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its application. While standard techniques like NMR and IR are fundamental, advanced methods can provide deeper insights.

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov Such data is invaluable for understanding the compound's physical properties and for computational modeling. mdpi.comrsc.org

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives that may be synthesized from the target compound. ekb.eg

Solid-State NMR: This can provide information about the structure and dynamics of the compound in the solid state, complementing data from X-ray diffraction, particularly for materials applications.

Key Characterization Data for Substituted Pyrazoles
TechniqueInformation ObtainedRelevance to this compound
¹H NMRChemical environment of protons (methyl, isopropyl CH and CH₃, pyrazole ring H).Confirms the presence and connectivity of substituents. researchgate.net
¹³C NMRChemical environment of carbon atoms in the pyrazole ring and substituents.Provides a carbon skeleton map of the molecule. mdpi.com
FT-IRPresence of functional groups and vibrational modes of the molecule.Identifies characteristic C-Br, C-N, C=C, and C-H vibrations. nih.gov
Mass SpectrometryMolecular weight and fragmentation pattern.Confirms molecular formula and isotopic pattern of bromine. rsc.org
X-ray CrystallographyPrecise 3D structure, bond lengths, and angles.Provides foundational data for computational studies and understanding solid-state packing. mdpi.comrsc.org

Computational Design of Novel Pyrazole-Based Systems

Computational chemistry is an indispensable tool for predicting the properties of molecules and guiding experimental work. eurasianjournals.comeurasianjournals.com For this compound, computational studies can accelerate the discovery of new applications.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data (IR, NMR), and analyze the electronic structure. nih.gov Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, which is particularly useful for understanding its interactions with other molecules, such as biological targets or solvent molecules. nih.govnih.gov This is crucial for designing new drugs or materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By computationally modifying the structure of this compound (e.g., replacing the bromine with other groups) and calculating various molecular descriptors, QSAR models can be built to predict the biological activity or material properties of new, unsynthesized derivatives. nih.gov

Integration into Advanced Materials and Catalytic Systems

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials and catalytic systems.

Corrosion Inhibitors: Pyrazole derivatives are effective corrosion inhibitors for various metals in acidic media. researchgate.netnih.gov The nitrogen atoms can coordinate to the metal surface, and the aromatic ring can form a protective film. researchgate.netiapchem.org Future research could explore the efficacy of this specific pyrazole in protecting steel and other alloys, potentially enhanced by the presence of the bromine and isopropyl groups. nih.govbohrium.com

Ligands in Homogeneous Catalysis: The pyrazole ring, with its nitrogen donor atoms, can act as a ligand for transition metals, forming complexes that can catalyze a variety of organic reactions, such as oxidations, hydrogenations, and carbon-carbon bond formations. nih.govresearchgate.netrsc.orgmdpi.com The substituents on the pyrazole ring can be tuned to modulate the steric and electronic properties of the resulting metal catalyst, thereby influencing its activity and selectivity. researchgate.netrsc.org

Building Blocks for Metal-Organic Frameworks (MOFs): The ability of pyrazoles to act as linkers between metal centers makes them suitable for the construction of MOFs. These materials have high porosity and surface area, making them useful for gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-isopropyl-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of precursor pyrazoles using reagents like N-bromosuccinimide (NBS) under controlled conditions. Substituent steric effects (e.g., isopropyl groups) may require elevated temperatures or catalysts like AIBN to enhance reactivity. Purification often employs column chromatography with hexane/ethyl acetate gradients. Yield optimization relies on stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent positions (e.g., methyl, isopropyl) and bromine-induced deshielding effects.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., C8H12BrN2 requires m/z 231.02 [M+H]<sup>+</sup>).
    Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the bromine substituent at the 3-position affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the isopropyl group may slow transmetallation; thus, Pd(OAc)2/XPhos catalytic systems are preferred. Reaction monitoring via TLC or GC-MS ensures completion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Use standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., enzymatic inhibition + cell viability). Meta-analyses of IC50 values across studies clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PDB structures. Bromine’s electronegativity and hydrophobic isopropyl groups enhance binding pocket occupancy.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects with bioactivity datasets .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Steric bulk from isopropyl groups disrupts lattice packing. Slow vapor diffusion (ether/pentane) at 4°C promotes crystal growth. Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation resolves structures, validated via Mercury software for Hirshfeld surface analysis .

Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of bromine substituents.
  • Safety : Brominated pyrazoles may release HBr under heat; use fume hoods and PPE.
  • Data Interpretation : Cross-reference spectral data with PubChem/Cambridge Structural Database entries to validate novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.